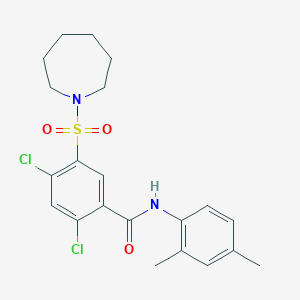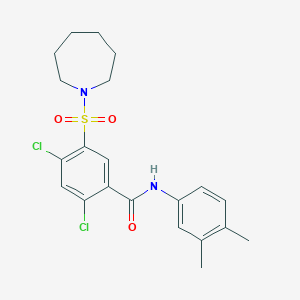![molecular formula C13H14N2OS2 B285406 N,N-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B285406.png)
N,N-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as DMPT, is a thioamide compound that has been widely used in scientific research applications. DMPT is a synthetic analogue of the natural compound 3-methylthiopropionic acid (MTPA), which is found in the rumen of animals. DMPT has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in scientific research.
Mécanisme D'action
The exact mechanism of action of N,N-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to act as a hydrogen sulfide (H2S) donor. H2S is a gasotransmitter that has been shown to have a variety of physiological effects, including vasodilation, anti-inflammatory effects, and cytoprotection.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including increasing H2S production, improving intestinal health, and enhancing the immune system. This compound has also been shown to have antioxidant and anti-inflammatory effects, as well as potential anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has several advantages for use in scientific research, including its low cost, ease of synthesis, and potential therapeutic applications. However, this compound also has some limitations, including its potential toxicity at high doses and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on N,N-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide, including further investigation into its mechanism of action, its potential therapeutic applications, and its effects on the gut microbiome. Additionally, research on the safety and toxicity of this compound at different doses and in different animal species is needed.
Méthodes De Synthèse
N,N-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be synthesized through a simple two-step process. First, 4-phenyl-1,3-thiazol-2-amine is reacted with methyl iodide to form N-methyl-4-phenyl-1,3-thiazol-2-amine. This intermediate is then reacted with chloroacetyl chloride to form this compound.
Applications De Recherche Scientifique
N,N-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been used in a variety of scientific research applications, including as a feed additive for livestock, as a growth promoter for fish and shrimp, and as a potential treatment for various diseases. This compound has been shown to increase feed intake and weight gain in livestock, as well as improve the growth and survival rates of fish and shrimp.
Propriétés
Formule moléculaire |
C13H14N2OS2 |
|---|---|
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
N,N-dimethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H14N2OS2/c1-15(2)12(16)9-18-13-14-11(8-17-13)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 |
Clé InChI |
NKRAKDBDYQTXIV-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CSC1=NC(=CS1)C2=CC=CC=C2 |
SMILES canonique |
CN(C)C(=O)CSC1=NC(=CS1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(1-azepanylsulfonyl)-N-[4-(benzoylamino)phenyl]-4-methoxybenzamide](/img/structure/B285325.png)
![N-(4-iodophenyl)-2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylsulfanyl)acetamide](/img/structure/B285328.png)
![N-(4-iodophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285329.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B285330.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B285331.png)
![N-(2,4-difluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285332.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B285334.png)
![Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio]-](/img/structure/B285337.png)
![2-{[5-(2-methyl-3-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B285338.png)

![3-(Methylthio)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-1,2,4-thiadiazole](/img/structure/B285345.png)
![4-({[3-(Methylthio)-1,2,4-thiadiazol-5-yl]thio}acetyl)morpholine](/img/structure/B285346.png)
